molecular formula C27H32N4O3S B3291033 5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 869343-24-8

5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B3291033
CAS No.: 869343-24-8
M. Wt: 492.6 g/mol
InChI Key: XKKOZJRDSHQRTG-UHFFFAOYSA-N
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Description

5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a triazolothiazole core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exerts its effects involves interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the brain, modulating neurotransmitter release.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile scaffold for various applications.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-4-34-22-11-10-21(17-23(22)33-3)24(25-26(32)31-27(35-25)28-18(2)29-31)30-14-12-20(13-15-30)16-19-8-6-5-7-9-19/h5-11,17,20,24,32H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKOZJRDSHQRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 3
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 4
Reactant of Route 4
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 5
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 6
Reactant of Route 6
5-[(4-benzylpiperidin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

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